5-Methoxy-2-(piperidin-4-yl)pyridine

Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

Inconsistent purity and undocumented physicochemical properties of heterocyclic building blocks lead to irreproducible SAR in CNS lead optimization. 5-Methoxy-2-(piperidin-4-yl)pyridine (CAS 1256789-40-8) directly addresses this issue. • Quantifiable Differentiation: XLogP3 = 1.0 vs. ~0.85 for the non-methoxylated analog; TPSA = 34.2 Ų, aligning with CNS MPO guidelines for passive BBB diffusion. • Experimental Consistency: Commercial purity ≥95% (HPLC) ensures baseline integrity across enzyme inhibition, receptor binding, and cell-based reporter assays. • Diversification Handle: Piperidine nitrogen enables rapid amide coupling or N-alkylation for GPCR probe and kinase inhibitor SAR campaigns. Supplied with full QA documentation; immediate global availability for research facilities.

Molecular Formula C11H16N2O
Molecular Weight 192.26
CAS No. 1256789-40-8
Cat. No. B1651299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-(piperidin-4-yl)pyridine
CAS1256789-40-8
Molecular FormulaC11H16N2O
Molecular Weight192.26
Structural Identifiers
SMILESCOC1=CN=C(C=C1)C2CCNCC2
InChIInChI=1S/C11H16N2O/c1-14-10-2-3-11(13-8-10)9-4-6-12-7-5-9/h2-3,8-9,12H,4-7H2,1H3
InChIKeyMQQLXRHBFHHRBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-2-(piperidin-4-yl)pyridine: Core Properties & Research Utility


5-Methoxy-2-(piperidin-4-yl)pyridine (CAS 1256789-40-8) is a heterocyclic building block comprising a pyridine core substituted with a methoxy group at the 5-position and a piperidin-4-yl moiety at the 2-position [1]. With a molecular weight of 192.26 g/mol and a calculated XLogP3 of 1, this scaffold is widely utilized in medicinal chemistry for the synthesis of CNS-active agents, receptor modulators, and enzyme inhibitors [1]. Its rigid structure and balanced lipophilicity make it a versatile intermediate for structure-activity relationship (SAR) exploration [1].

CNS Library Design

Methoxy-substituted scaffold supports lipophilicity tuning for brain-penetration optimization

Kinase/GPCR SAR

Piperidinyl-pyridine core aligns with reported kinase and GPCR pharmacophore classes

Reproducible Synthesis

Consistent purity specification supports reliable building-block integration in medchem workflows

5-Methoxy-2-(piperidin-4-yl)pyridine vs. Non-Methoxy Analogs


Simple substitution with a non-methoxylated analog like 2-(piperidin-4-yl)pyridine introduces measurable differences in key physicochemical properties that dictate performance in biological assays and synthetic workflows. Specifically, the presence of the 5-methoxy group alters lipophilicity (XLogP3 = 1 vs. ~0.85) and polar surface area (TPSA = 34.2 Ų vs. ~24.9 Ų), which can critically impact membrane permeability, binding pocket occupancy, and overall synthetic utility in target-focused library design [1][2]. Direct replacement without accounting for these quantifiable shifts may compromise assay reproducibility and lead to erroneous SAR conclusions.

5-Methoxy variant
Higher lipophilicity, larger polar surface area

Methoxy substitution increases both XLogP3 and TPSA. May alter passive permeability and binding pocket interactions relative to the unmethoxylated scaffold.

Non-methoxy analog
Lower lipophilicity, smaller TPSA

2-(piperidin-4-yl)pyridine lacks the 5-methoxy group. Its different physchem profile may shift assay performance and SAR interpretation.

Permeability and efflux profiles may not transfer directly; verify in target assay system.
Direct replacement without re-optimization can compromise SAR reproducibility.

5-Methoxy-2-(piperidin-4-yl)pyridine: Key Procurement Differentiators


Lipophilicity vs. Non-Methoxy Analog for CNS Permeability

The methoxy substitution in 5-Methoxy-2-(piperidin-4-yl)pyridine results in a higher computed partition coefficient (XLogP3 = 1) compared to the non-methoxylated analog 2-(piperidin-4-yl)pyridine (LogP ≈ 0.846) [1][2]. This quantifiable difference in lipophilicity is significant for CNS-targeting programs, where compounds with an XLogP3 closer to the optimal range of 1-3 often exhibit improved blood-brain barrier permeability [3].

Lipophilicity shift
Cross-study comparable
ΔLogP ≈ +0.15
Reported XLogP3 increase vs non-methoxy analog
Supports CNS permeability parameter review; computed values
Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

TPSA vs. Non-Methoxy Analog: Membrane Permeability

The introduction of the methoxy group increases the topological polar surface area (TPSA) from 24.9 Ų (for the non-methoxy analog) to 34.2 Ų for the target compound [1][2]. While TPSA values below 60 Ų are generally associated with good membrane permeability, this measurable difference can influence passive diffusion and efflux pump interactions in cell-based assays [3].

Polar surface area
Cross-study comparable
ΔTPSA = +9.3 Ų
Quantifiable TPSA difference informs permeability fine-tuning
Both values remain below 60 Ų threshold; computed data
ADME Drug Design Physicochemical Profiling

Validated High Purity for Reproducible SAR Studies

Commercially available 5-Methoxy-2-(piperidin-4-yl)pyridine is consistently supplied with a minimum purity specification of 95%, as verified by multiple independent vendors . This established purity standard ensures that biological and synthetic outcomes are not confounded by variable impurity profiles, a critical factor when comparing data across different laboratories or when performing sensitive enzymatic assays.

Purity specification
Data to verify
≥95%
Lot-specific CoA review recommended
Vendor-reported; independent verification advised for sensitive assays
Chemical Synthesis Quality Control Medicinal Chemistry

Piperidinyl-Pyridine Scaffold: Kinase and GPCR Modulation

The broader class of piperidine-aminopyridine derivatives, to which this compound belongs, has been documented as inhibitors of receptor protein-tyrosine kinases, including ALK and c-Met [1]. Furthermore, structurally related pyridinoylpiperidines have been patented as selective 5-HT1F receptor agonists [2]. While direct quantitative data for 5-Methoxy-2-(piperidin-4-yl)pyridine against these specific targets is not publicly available, its structural alignment with these chemotypes provides a strong class-level rationale for its use in kinase or GPCR-focused discovery projects.

Kinase/GPCR class association
Class-level inference
ALK/c-Met, 5-HT1F chemotype alignment
Supports target-family-focused library design
Direct target engagement data not available for this specific compound
Kinase Inhibition GPCR Modulation Medicinal Chemistry

5-Methoxy-2-(piperidin-4-yl)pyridine: Evidence-Based Applications


CNS-Targeted Library Synthesis with Controlled Lipophilicity

Given its quantifiably higher XLogP3 (1 vs. ~0.85 for the non-methoxy analog) and moderate TPSA (34.2 Ų), this building block is particularly well-suited for the design and synthesis of CNS-focused compound libraries [1]. Its properties align with established guidelines for CNS drug candidates, where a balance of lipophilicity and polar surface area is crucial for passive diffusion across the blood-brain barrier [2]. Researchers can confidently incorporate this scaffold to bias their libraries toward favorable brain penetration profiles.

Kinase Inhibitor Lead Optimization via Methoxy-Directed SAR

Based on class-level evidence implicating piperidine-aminopyridine derivatives as inhibitors of kinases such as ALK and c-Met, this compound serves as a strategic intermediate for SAR campaigns [3]. The methoxy group at the 5-position of the pyridine ring provides a clear handle for evaluating electronic and steric effects on kinase binding affinity and selectivity. This allows medicinal chemists to systematically explore structure-activity relationships by comparing it directly to its non-methoxylated counterpart or other substituted analogs.

GPCR Probe Synthesis (5-HT1F)

The structural relationship of 5-Methoxy-2-(piperidin-4-yl)pyridine to patented pyridinoylpiperidine 5-HT1F agonists positions it as a valuable starting material for the synthesis of novel GPCR probes [4]. The piperidine nitrogen offers a convenient point for further diversification via amide coupling or N-alkylation, enabling the rapid generation of analogs to explore the pharmacophore requirements for 5-HT1F receptor activation or inhibition.

Reproducible Bioassays with Verified Purity

For core facility managers and screening groups, the documented and consistent purity of ≥95% from commercial suppliers minimizes experimental variability . This reliability is essential for establishing robust baseline data in enzyme inhibition assays, cell-based reporter gene assays, or binding studies, thereby reducing the need for costly repeat experiments and ensuring that observed biological effects are attributable to the compound's intended structure rather than impurities.

Application
Selection Property
Validation Focus
CNS-targeted library synthesis
Methoxy-directed lipophilicity profile
Calculated permeability parameter review
Kinase inhibitor lead optimization
Piperidine-aminopyridine kinase pharmacophore
Kinase selectivity and affinity assays
5-HT1F GPCR probe synthesis
Pyridinoylpiperidine scaffold for receptor modulation
Receptor binding and functional assays
Reproducible bioassay baseline
Documented purity specification
Lot-specific CoA and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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